molecular formula C18H14ClNO4 B14713858 4-(2-Chloro-3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one

4-(2-Chloro-3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B14713858
M. Wt: 343.8 g/mol
InChI Key: DJMYSQSAGJQXOK-JLHYYAGUSA-N
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Description

4-(2-Chloro-3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene group substituted with chlorine and methoxy groups, attached to an oxazol-5(4H)-one ring system. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2-chloro-3,4-dimethoxybenzaldehyde with 2-phenyloxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The chlorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Methoxy-substituted derivatives, thiol-substituted derivatives.

Scientific Research Applications

4-(2-Chloro-3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that the compound can inhibit the growth of certain bacterial and fungal strains.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its ability to interact with biological targets makes it a promising candidate for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one
  • 5-(2-chloro-3,4-dimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione
  • 2-[(2-Chloro-3,4-dimethoxybenzylidene)amino]-adamantane

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of both benzylidene and oxazol-5(4H)-one moieties. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its potential for diverse applications.

Properties

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

(4E)-4-[(2-chloro-3,4-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C18H14ClNO4/c1-22-14-9-8-12(15(19)16(14)23-2)10-13-18(21)24-17(20-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b13-10+

InChI Key

DJMYSQSAGJQXOK-JLHYYAGUSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)Cl)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl)OC

Origin of Product

United States

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